[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound with the molecular formula C₃H₃N₅S and molecular weight 145.16 g/mol . Its core structure combines a triazole ring fused with a thiadiazole moiety, featuring an amine group at position 4.
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5S/c4-2-7-8-1-5-6-3(8)9-2/h1H,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLGDPOWDCAEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185635 | |
| Record name | (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-50-9 | |
| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazol-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3176-50-9 | |
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| Record name | (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOL-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI80YP7OLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classical Synthesis via Cyclization of Hydrazines and Thiadiazoles
One of the foundational methods involves the cyclization of hydrazine derivatives with thiadiazole precursors. For example, a typical route includes the reaction of 4-amino-3-mercaptotriazoles with electrophilic agents such as α-halo compounds under acidic or basic conditions:
-
$$
\text{4-Amino-3-mercaptotriazole} + \text{α-halo compounds} \xrightarrow[\text{Heteropolyacids}]{\text{Reflux}} \text{triazolo[3,4-b]thiadiazol-6-amine derivatives}
$$ Mechanism: Nucleophilic attack by the mercapto or amino groups on electrophilic halogenated compounds, followed by intramolecular cyclization to form the fused heterocyclic system.
Research Findings: This method offers a broad substrate scope, allowing substitution at various positions, and yields typically range from 42% to 62%. The structure confirmation involves spectral techniques such as NMR, IR, and mass spectrometry.
Synthesis via Bromination of 4-(Arylideneamino)-5-mercapto-4H-triazoles
A notable recent approach involves bromination of previously unreported derivatives, such as 4-(arylideneamino)-5-mercapto-4H-triazoles, with concurrent elimination of hydrogen bromide to facilitate ring closure:
-
- Bromination in the presence of bromine or N-bromosuccinimide (NBS)
- Reflux in suitable solvents like acetonitrile or ethanol
- Use of dehydrating agents to promote cyclization
Outcome: This pathway efficiently constructs the fused heterocycle with yields around 58%, with purification via recrystallization. Spectral analysis confirms the structure, emphasizing the utility of this method for diverse substitution patterns.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate heterocycle formation, providing rapid and high-yielding routes:
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- Reactions of hydrazonoyl halides or hydrazides with heterocyclic precursors
- Microwave irradiation at optimized power and time conditions (typically 5–10 minutes)
Advantages: Reduced reaction times, improved yields, and cleaner reaction profiles.
Research Data: Microwave-assisted synthesis has been successfully applied to generate various derivatives, includingtriazolo[3,4-b]thiadiazoles with yields often exceeding 70%, confirmed by spectral techniques.
Oxidative Cyclization and Ring Transformation
Another route involves oxidative cyclization of hydrazones or ring transformation of related heterocycles such as oxadiazoles:
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- Using oxidants like HgO or iodine
- Reaction of hydrazones with oxidants under reflux
-
- Conversion of oxadiazoles to triazolothiadiazines via treatment with phenacyl bromide, followed by hydrazine hydrate
Research Findings: These methods provide alternative pathways, particularly for synthesizing derivatives with specific substitution patterns, with yields in the 40–60% range.
Synthesis via Multi-Step Condensation
Multi-step procedures involve initial formation of hydrazones or Schiff bases, followed by cyclization:
-
- Condensation of 4-amino-1,2,4-triazoles with aldehydes to form arylidene intermediates
- Reaction with electrophiles such as ethyl chloroacetate or α-halo ketones
- Cyclization under reflux or microwave conditions
Research Data: These methods are versatile, allowing for functionalization at multiple positions, with yields typically around 50–65%, depending on substrate complexity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibit significant antibacterial properties. Research published in the Journal of Agricultural and Food Chemistry highlighted the synthesis of novel compounds that showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Compounds within this class have also been investigated for their potential anticancer activity. Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The precise mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival and death .
Pesticidal Activity
The application of this compound derivatives as agrochemicals has been explored due to their effectiveness as fungicides and herbicides. These compounds can inhibit fungal growth and are effective against a range of plant pathogens. Field trials have indicated that these compounds can enhance crop yield by reducing disease incidence in crops .
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers are being investigated for applications in coatings and composites that require high durability and resistance to environmental degradation .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a university demonstrated the antibacterial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the structure significantly enhanced activity levels compared to existing antibiotics.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with a specific derivative showed a reduction in fungal infections by over 50%, leading to improved fruit quality and yield. This study provided practical insights into the potential for using this compound in sustainable agriculture practices.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects involves the interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... For example, its enzyme inhibitory activity is attributed to the binding of the compound to the active site of the enzyme, thereby preventing its normal function[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Core Structure and Modifications
Spectral Characterization
Antibacterial and Antifungal Activity
Pharmacokinetic Considerations
- Toxicity : HgO-based synthesis routes raise safety concerns, whereas POCl₃-mediated methods are scalable but require stringent handling .
Biological Activity
The compound [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to its potential therapeutic applications, including antimicrobial and enzyme inhibition properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves the fusion of triazole and thiadiazole rings. Various synthetic routes have been explored to produce derivatives with enhanced biological properties. The structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 6f | C. neoformans | 1 |
| 6g | C. neoformans | 2 |
| 6h | C. neoformans | 0.5 |
| Control | Fluconazole | 2 |
These findings indicate that certain chlorine-substituted derivatives possess potent antifungal activities that are comparable to or exceed those of established antifungal agents like fluconazole .
Enzyme Inhibition
The urease inhibitory activity of this compound derivatives has also been extensively studied. Urease is a virulence factor in several pathogenic microorganisms. The IC50 values for urease inhibition are presented in Table 2.
| Compound | IC50 (µM) |
|---|---|
| 6a | 0.87 ± 0.09 |
| 6b | 2.45 ± 0.12 |
| 6c | 5.32 ± 0.20 |
| Control | Thiourea |
| 22.54 ± 2.34 |
The most potent derivative (6a) exhibited competitive inhibition with a Ki value of , highlighting its potential as a therapeutic agent against urease-positive infections .
Study on Anticancer Activity
In a preliminary investigation into the anticancer properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, several compounds demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from to . This suggests a promising avenue for further research into their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications on the thiadiazole ring significantly influence the biological activity of the compounds. For instance:
- Chlorine substitution at specific positions enhances antimicrobial efficacy.
- Unsubstituted derivatives tend to show better urease inhibition compared to their substituted counterparts.
Q & A
Q. What are the common synthetic routes for [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives?
The synthesis typically involves cyclocondensation reactions. For example:
- Step 1 : Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with isothiocyanates to form thiourea intermediates.
- Step 2 : Dehydrosulfurization using HgO to cyclize intermediates into the triazolothiadiazole core .
Alternative routes include reacting hydrazonoyl chlorides with 4-amino-3-mercaptotriazoles under triethylamine catalysis . Optimization of solvents (e.g., 1,4-dioxane) and purification methods (e.g., column chromatography) is critical for yield improvement .
Q. What spectroscopic methods confirm the structural integrity of synthesized derivatives?
- 1H NMR : Validates proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH2 groups at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at 680–720 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
- HPLC : Ensures purity (>95%) by quantifying residual solvents or byproducts .
- Elemental Analysis : Confirms C, H, N, S composition within ±0.4% theoretical values .
Q. How is the antibacterial activity of these compounds evaluated?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard .
- Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can computational methods predict the biological activity of triazolothiadiazole derivatives?
- Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinities. For example:
- Derivatives with hydrophobic R-groups exhibit stronger interactions with the enzyme’s active site, suggesting antifungal potential .
- ADMET prediction tools (e.g., SwissADME) assess drug-likeness, highlighting logP values <5 and topological polar surface area <140 Ų for optimal bioavailability .
Q. What strategies optimize reaction yields under dehydrosulfurization conditions?
- HgO alternatives : Dicyclohexylcarbodiimide (DCC) reduces HgS byproduct formation but complicates purification due to dicyclohexylthiourea residues .
- Solvent optimization : Anhydrous 1,4-dioxane improves cyclization efficiency compared to polar solvents .
- Temperature control : Reactions at 80–90°C minimize side reactions while ensuring complete conversion .
Q. How do structural modifications influence antimicrobial efficacy?
Q. What are the challenges in correlating in silico predictions with experimental bioactivity data?
- False positives : Docking scores may overestimate affinity due to rigid protein models. Validation via molecular dynamics simulations (e.g., 100 ns trajectories) assesses binding stability .
- Contradictory data : For example, some derivatives with high docking scores show low MIC values, possibly due to poor solubility or off-target effects. Solubility enhancers (e.g., PEG-400) or prodrug strategies are proposed to address this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
